molecular formula C5H6O4 B2559611 (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid CAS No. 1053656-51-1; 21461-84-7; 53558-93-3

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Cat. No.: B2559611
CAS No.: 1053656-51-1; 21461-84-7; 53558-93-3
M. Wt: 130.099
InChI Key: QVADRSWDTZDDGR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also contains a carboxyl group (-COOH) and a ketone group (C=O), making it a keto acid. The (S)-(+)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a specific direction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid can be achieved through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the compound can be synthesized by the oxidation of 2-tetrahydrofuranmethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the oxidation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, the carboxyl and ketone groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both the carboxyl and ketone groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S)-5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21461-84-7
Record name (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Reactant of Route 2
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Reactant of Route 3
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Reactant of Route 4
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Reactant of Route 5
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Reactant of Route 6
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

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